Angiotensin III, 4-L-isoleucine-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Angiotensin III, human, mouse (3TFA) is a peptide derived from the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance in the body. This compound is an endogenous agonist of the angiotensin II receptor (AT2R), with significant implications in cardiovascular physiology and pathophysiology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Angiotensin III, human, mouse (3TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Amino acids are activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

Deprotection: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of Angiotensin III, human, mouse (3TFA) follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high purity and yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Angiotensin III, Human, Maus (3TFA) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann Methioninreste innerhalb des Peptids modifizieren.

Reduktion: Disulfidbrücken innerhalb des Peptids können zu Thiolgruppen reduziert werden.

Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder Perameisensäure.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Spezifische Aminosäurederivate und Kupplungsreagenzien.

Hauptprodukte: Die Hauptprodukte dieser Reaktionen sind oxidierte, reduzierte oder substituierte Formen von Angiotensin III, Human, Maus (3TFA), die jeweils unterschiedliche biologische Aktivitäten aufweisen .

Wissenschaftliche Forschungsanwendungen

Angiotensin III, Human, Maus (3TFA) hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellpeptid für die Untersuchung von Peptidsynthese- und Modifikationstechniken.

Biologie: Untersuchung seiner Rolle im Renin-Angiotensin-System und seiner Auswirkungen auf die Blutdruckregulation.

Medizin: Erkundet als potenzielles therapeutisches Ziel für Hypertonie und Herz-Kreislauf-Erkrankungen.

Industrie: Einsatz bei der Entwicklung von peptidbasierten Medikamenten und diagnostischen Werkzeugen.

5. Wirkmechanismus

Angiotensin III, Human, Maus (3TFA) entfaltet seine Wirkung durch Bindung an den Angiotensin-II-Rezeptor (AT2R). Diese Interaktion löst eine Kaskade von intrazellulären Signalwegen aus, darunter:

Aktivierung von G-Proteinen: Führt zur Produktion von sekundären Botenstoffen wie cyclischem AMP (cAMP).

Modulation von Ionenkanälen: Beeinflusst Kalzium- und Kaliumionenflüsse.

Regulation der Genexpression: Beeinflusst die Expression von Genen, die an Zellwachstum, Differenzierung und Apoptose beteiligt sind.

Ähnliche Verbindungen:

Angiotensin II: Ein weiteres Peptid im Renin-Angiotensin-System mit ähnlicher Rezeptorbindung, aber unterschiedlichen physiologischen Wirkungen.

Angiotensin I: Ein Vorläufer von Angiotensin II und III mit unterschiedlichen biologischen Rollen.

Angiotensin IV: Ein Peptid mit einzigartigen Rezeptorinteraktionen und Funktionen.

Einzigartigkeit: Angiotensin III, Human, Maus (3TFA) ist einzigartig in seiner spezifischen Bindungsaffinität zum Angiotensin-II-Rezeptor (AT2R) und seiner besonderen Rolle bei der Modulation kardiovaskulärer Funktionen. Im Gegensatz zu Angiotensin II, das in erster Linie eine Vasokonstriktion fördert, hat Angiotensin III differenziertere Auswirkungen auf den Blutdruck und den Flüssigkeitshaushalt .

Wirkmechanismus

Angiotensin III, human, mouse (3TFA) exerts its effects by binding to the angiotensin II receptor (AT2R). This interaction triggers a cascade of intracellular signaling pathways, including:

Activation of G-proteins: Leading to the production of second messengers like cyclic AMP (cAMP).

Modulation of ion channels: Affecting calcium and potassium ion fluxes.

Regulation of gene expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Angiotensin II: Another peptide in the renin-angiotensin system with similar receptor binding but different physiological effects.

Angiotensin I: A precursor to Angiotensin II and III, with distinct biological roles.

Angiotensin IV: A peptide with unique receptor interactions and functions.

Uniqueness: Angiotensin III, human, mouse (3TFA) is unique in its specific binding affinity to the angiotensin II receptor (AT2R) and its distinct role in modulating cardiovascular functions. Unlike Angiotensin II, which primarily promotes vasoconstriction, Angiotensin III has more nuanced effects on blood pressure and fluid balance .

Eigenschaften

IUPAC Name |

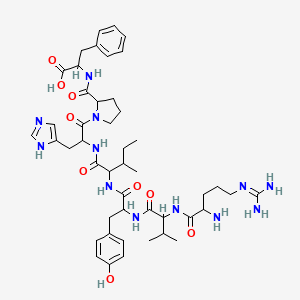

2-[[1-[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H66N12O9/c1-5-27(4)38(57-40(61)33(21-29-15-17-31(59)18-16-29)53-42(63)37(26(2)3)56-39(60)32(47)13-9-19-51-46(48)49)43(64)54-34(23-30-24-50-25-52-30)44(65)58-20-10-14-36(58)41(62)55-35(45(66)67)22-28-11-7-6-8-12-28/h6-8,11-12,15-18,24-27,32-38,59H,5,9-10,13-14,19-23,47H2,1-4H3,(H,50,52)(H,53,63)(H,54,64)(H,55,62)(H,56,60)(H,57,61)(H,66,67)(H4,48,49,51) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMRCKSBBNJCMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H66N12O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

931.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[2,3-dihydrothiochromene-4,2'-oxirane]](/img/structure/B2629857.png)

![N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}cyclobutanecarboxamide](/img/structure/B2629858.png)

![4H,5H,6H,7H,8H-Pyrazolo[1,5-a][1,4]diazepin-2-amine](/img/structure/B2629861.png)

![N-(2-Cyclohexylpropan-2-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2629864.png)

![propyl 2-amino-1-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2629865.png)

![ethyl 4,5-dimethyl-2-[3-(3-nitrophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2629869.png)

![N-(2,5-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide](/img/structure/B2629870.png)

![2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B2629871.png)

![N-(3-methylbutyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2629872.png)